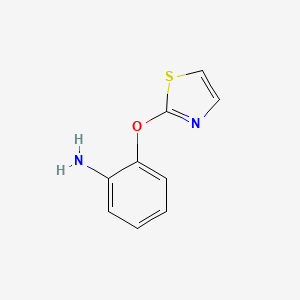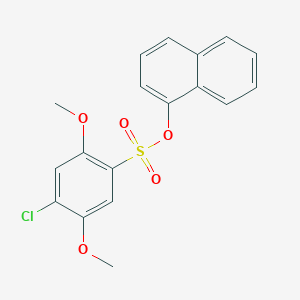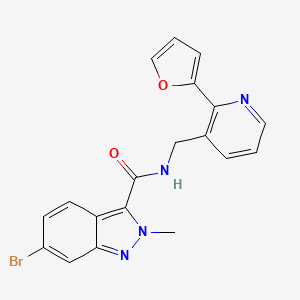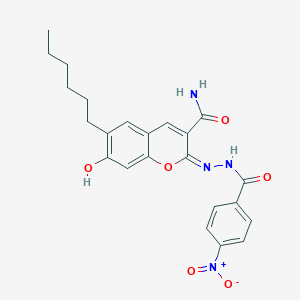
2-(2-Bromophenoxy)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Bromophenoxy)pyridin-4-amine” is a chemical compound with the CAS Number: 1249644-44-7 . It has a molecular weight of 265.11 and is typically in the form of a powder .
Physical And Chemical Properties Analysis
“2-(2-Bromophenoxy)pyridin-4-amine” is a powder that is stored at room temperature . It has a molecular weight of 265.11 . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Aplicaciones Científicas De Investigación
Amination of Pyridines
Research by Yin et al. (2007) and Londregan et al. (2010) presents a general and efficient method for the amination of pyridines. This includes converting pyridine N-oxides to 2-aminopyridines using Ts2O-t-BuNH2 followed by in situ deprotection with TFA, demonstrating high yields and excellent selectivity (Yin et al., 2007), (Londregan et al., 2010).
Synthesis of Pyridine Derivatives
Kim and Rieke (2009) developed a practical synthetic route to 2-substituted aminophenyl and hydroxyphenyl pyridines, achieved by cross-coupling reactions of 2-pyridylzinc bromides with haloaromatic amines and alcohols under mild conditions (Kim & Rieke, 2009).
Biological Activities of Pyridine Derivatives
Ahmad et al. (2017) explored the synthesis of novel pyridine derivatives and their biological activities. They conducted Density Functional Theory (DFT) studies and evaluated the anti-thrombolytic, biofilm inhibition, and haemolytic activities of these derivatives, highlighting the potential of pyridine-based compounds in various biological applications (Ahmad et al., 2017).
Catalysis and Polymerization
Devaine-Pressing et al. (2015) studied chromium(III) amino-bis(phenolato) complexes as catalysts for the copolymerization of cyclohexene oxide and carbon dioxide. These findings are significant for understanding the catalytic behavior of similar pyridine-based ligands (Devaine-Pressing et al., 2015).
Propiedades
IUPAC Name |
2-(2-bromophenoxy)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-3-1-2-4-10(9)15-11-7-8(13)5-6-14-11/h1-7H,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKNNKCJMKDNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CC(=C2)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenoxy)pyridin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)



![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)




![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)
![Methyl 5-cyano-2-hydroxy-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-methylphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2466350.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2466356.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)